

# Investigating Lorecivivint (SM04690) in Osteoarthritis Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | Kgp-IN-1  |           |  |  |  |
| Cat. No.:            | B12424154 | Get Quote |  |  |  |

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "**Kgp-IN-1**" in the context of osteoarthritis did not yield any relevant scientific literature. Therefore, this guide focuses on a well-documented novel inhibitor, Lorecivivint (formerly SM04690), a small-molecule inhibitor of the Wnt pathway that has been investigated in osteoarthritis models.

### Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive loss of articular cartilage, subchondral bone remodeling, and synovial inflammation. The Wnt signaling pathway has been identified as a key regulator in the pathogenesis of OA, influencing chondrocyte differentiation and the production of catabolic enzymes.[1] Lorecivivint (SM04690) is an intra-articular small-molecule inhibitor of CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which modulates the Wnt pathway.[2] Preclinical and clinical studies have explored its potential as a disease-modifying osteoarthritis drug (DMOAD).[1][3] This technical guide provides a comprehensive overview of the investigation of Lorecivivint in various osteoarthritis models, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

### **Data Presentation**





**Table 1: In Vitro Anti-Inflammatory Activity of** 

Lorecivivint (SM04690)

| Assay                 | Cell Type               | Stimulant | Measured<br>Cytokine | EC50   | Reference |
|-----------------------|-------------------------|-----------|----------------------|--------|-----------|
| Cytokine<br>Secretion | Synovial<br>Fibroblasts | IL-1β     | TNF-α                | ~30 nM | [4]       |
| Cytokine<br>Secretion | Synovial<br>Fibroblasts | IL-1β     | IL-6                 | ~30 nM | [4]       |

Table 2: In Vivo Efficacy of Lorecivivint (SM04690) in a

**Rat Model of Post-Traumatic OA** 

| Treatment<br>Group       | Time of<br>Injection<br>Post-<br>Surgery | Outcome<br>Measure             | Result vs.<br>Vehicle      | p-value | Reference |
|--------------------------|------------------------------------------|--------------------------------|----------------------------|---------|-----------|
| Lorecivivint<br>(0.3 μg) | 2 Weeks                                  | Total Joint<br>OARSI Score     | Significant<br>Decrease    | <0.05   | [5]       |
| Lorecivivint<br>(0.3 μg) | 3 Weeks                                  | Total Joint<br>OARSI Score     | Significant<br>Decrease    | <0.05   | [5]       |
| Lorecivivint (0.3 μg)    | 4 Weeks                                  | Total Joint<br>OARSI Score     | Significant<br>Decrease    | <0.05   | [5]       |
| Lorecivivint<br>(0.3 μg) | 3 and 4<br>Weeks                         | Paw<br>Withdrawal<br>Threshold | Significant<br>Improvement | <0.05   | [4][5]    |
| Lorecivivint<br>(0.3 μg) | Not Specified                            | Synovial<br>Thickness          | Decreased                  | <0.05   | [4]       |

# Table 3: Clinical Efficacy of a Single Intra-Articular Injection of Lorecivivint (SM04690) in Knee



Osteoarthritis (Phase 2a Study - Unilateral Symptomatic

Subgroup)

| Treatment Group         | Time Point | Outcome<br>Measure                    | Change<br>from<br>Baseline<br>(vs.<br>Placebo) | p-value | Reference |
|-------------------------|------------|---------------------------------------|------------------------------------------------|---------|-----------|
| 0.07 mg<br>Lorecivivint | Week 26    | Medial Joint<br>Space Width<br>(mJSW) | +0.52 mm                                       | 0.006   | [2]       |
| 0.07 mg<br>Lorecivivint | Week 52    | Medial Joint<br>Space Width<br>(mJSW) | +0.39 mm                                       | 0.021   | [2]       |
| 0.07 mg<br>Lorecivivint | Week 52    | WOMAC<br>Pain Score                   | -8.73                                          | 0.049   | [2][6]    |
| 0.07 mg<br>Lorecivivint | Week 52    | WOMAC<br>Function<br>Score            | -8.73                                          | 0.035   | [2][6]    |

Table 4: Clinical Efficacy of a Single Intra-Articular Injection of Lorecivivint (SM04690) in Knee Osteoarthritis (Phase 2b Study)



| Treatment<br>Group      | Time Point | Outcome<br>Measure         | Improveme<br>nt vs.<br>Placebo | p-value | Reference |
|-------------------------|------------|----------------------------|--------------------------------|---------|-----------|
| 0.07 mg<br>Lorecivivint | Week 12    | Pain NRS                   | -0.96                          | 0.001   | [7]       |
| 0.07 mg<br>Lorecivivint | Week 24    | Pain NRS                   | -0.70                          | 0.031   | [7]       |
| 0.07 mg<br>Lorecivivint | Week 12    | WOMAC<br>Pain Score        | Significant<br>Improvement     | 0.04    | [7]       |
| 0.07 mg<br>Lorecivivint | Week 12    | WOMAC<br>Function<br>Score | Significant<br>Improvement     | 0.021   | [7]       |
| 0.23 mg<br>Lorecivivint | Week 12    | Pain NRS                   | -0.78                          | 0.012   | [7]       |
| 0.23 mg<br>Lorecivivint | Week 24    | Pain NRS                   | -0.82                          | 0.022   | [7]       |
| 0.23 mg<br>Lorecivivint | Week 24    | WOMAC<br>Pain Score        | Significant<br>Improvement     | 0.031   | [7]       |
| 0.23 mg<br>Lorecivivint | Week 24    | WOMAC<br>Function<br>Score | Significant<br>Improvement     | 0.017   | [7]       |

# **Experimental Protocols**In Vitro Studies

- 1. Chondrogenesis and Cartilage Catabolism in Human Mesenchymal Stem Cells (hMSCs):
- Cell Source: Bone-marrow-derived hMSCs.
- Chondrogenic Differentiation: hMSCs were cultured in chondrogenic medium and treated with Lorecivivint (SM04690) or vehicle.



- Analysis: Chondrocyte differentiation was assessed by immunocytochemistry for cartilagespecific markers and gene expression analysis.
- Cartilage Catabolism Assessment: The effect on cartilage catabolism was determined by measuring glycosaminoglycan breakdown and the levels of catabolic markers.[1]
- 2. Anti-Inflammatory Effects in Synovial Fibroblasts:
- Cell Type: Synovial fibroblasts.
- Stimulation: Cells were stimulated with Interleukin-1 beta (IL-1β) to induce an inflammatory response.
- Treatment: Cells were co-treated with varying concentrations of Lorecivivint (SM04690).
- Outcome Measures: The secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) was quantified to determine the half-maximal effective concentration (EC50).[4]
- 3. Investigation of Molecular Mechanisms in Primary Condylar Chondrocytes:
- Cell Isolation: Primary condylar chondrocytes were isolated for in vitro experiments.
- Treatment: Cells were treated with Lorecivivint (SM04690).
- Analysis: The effects on the canonical Wnt pathway, and the expression of Wnt16, cartilage anabolic factors (COL2A1, SOX9, aggrecan), and the catabolic factor MMP13 were investigated. The protective effects against TNF-α-induced inflammation were also assessed.[8]

### In Vivo Studies

- 1. Rat Model of Post-Traumatic Osteoarthritis:
- Model Induction: Knee instability and post-traumatic OA were surgically induced in rats by combining anterior cruciate ligament transection with partial medial meniscus transection (ACLT+pMMx).[5]



- Treatment: A single intra-articular injection of Lorecivivint (SM04690) (0.3 μg) or vehicle was administered into the damaged knee at 2, 3, or 4 weeks post-surgery.[5]
- Histological Analysis: Joint tissues were harvested at the end of the study (12 weeks postinjection) and histologically graded using the summed OARSI scores (stage and grade of
  cartilage damage) of the medial femoral condyle and medial tibial plateau.[5]
- Pain Assessment: Weight-bearing distribution was analyzed using an incapacitance meter at multiple time points to assess pain.[4][5]
- Inflammation Assessment: Synovial tissue was analyzed for inflammatory cell infiltration and thickness. The production of pro-inflammatory cytokines and MMPs was also measured.[4]

#### **Clinical Trials**

- 1. Phase 1, Randomized, Double-Blind, Placebo-Controlled Study:
- Participants: Subjects with Kellgren-Lawrence (KL) grade 2-3 knee OA.
- Intervention: A single intra-articular knee injection of 0.03, 0.07, or 0.23 mg Lorecivivint (SM04690), or placebo.
- Primary Outcome: Safety and pharmacokinetics.
- Exploratory Efficacy Measures: WOMAC Total, Function, and Pain scores, Physician Global Assessment (MDGA), Pain Visual Analog Scale (VAS), OMERACT-OARSI response, and joint space width (JSW).[9]
- 2. Phase 2a, Multicenter, Randomized, Double-Blind, Placebo-Controlled, Dose-Ranging Trial:
- Participants: 455 subjects with moderately to severely symptomatic knee OA.
- Intervention: A single 2-ml intra-articular injection of Lorecivivint (SM04690) at doses of 0.03 mg, 0.07 mg, or 0.23 mg, or placebo.
- Efficacy Assessment: Change from baseline in WOMAC pain and function scores, and change from baseline in radiographic medial joint space width (JSW) over 52 weeks.[2]



- 3. Phase 2b, Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial:
- Participants: 700 subjects with moderate to severe knee OA.
- Intervention: A single intra-articular injection of 2 mL Lorecivivint (SM04690) at doses of 0.03, 0.07, 0.15, or 0.23 mg, placebo, or dry-needle sham.
- Primary Efficacy Endpoints: Changes in Pain Numeric Rating Scale (NRS), WOMAC Pain,
   WOMAC Function, and radiographic medial joint space width (mJSW) at 24 weeks.[7]

# **Mandatory Visualization**













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A small-molecule inhibitor of the Wnt pathway (SM04690) as a potential disease modifying agent for the treatment of osteoarthritis of the knee PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lorecivivint, a Novel Intraarticular CDC-like Kinase 2 and Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A Inhibitor and Wnt Pathway Modulator for the







Treatment of Knee Osteoarthritis: A Phase II Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SM04690 Promising for Knee OA The Rheumatologist [the-rheumatologist.org]
- 4. SAT0549 Anti-inflammatory properties of SM04690, a small molecule inhibitor of the wnt pathway as a potential treatment for knee osteoarthritis | Annals of the Rheumatic Diseases [ard.bmj.com]
- 5. ard.bmj.com [ard.bmj.com]
- 6. Samumed Announces Results of Phase II Trial of SM04690 Demonstrating Evidence of Cartilage Regeneration in Patients With Knee Osteoarthritis - BioSpace [biospace.com]
- 7. A Phase 2b randomized trial of lorecivivint, a novel intra-articular CLK2/DYRK1A inhibitor and Wnt pathway modulator for knee osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intra-articular injection of a novel Wnt pathway inhibitor, SM04690, upregulates Wnt16 expression and reduces disease progression in temporomandibular joint osteoarthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel Wnt pathway inhibitor, SM04690, for the treatment of moderate to severe osteoarthritis of the knee: results of a 24-week, randomized, controlled, phase 1 study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigating Lorecivivint (SM04690) in Osteoarthritis Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12424154#investigating-kgp-in-1-in-osteoarthritis-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com